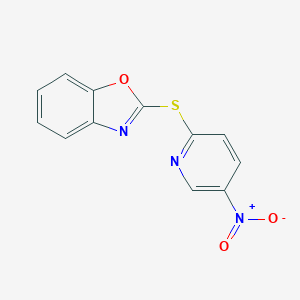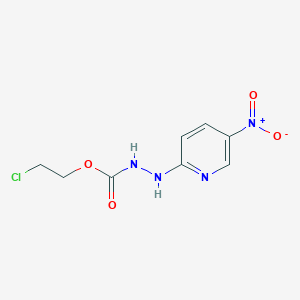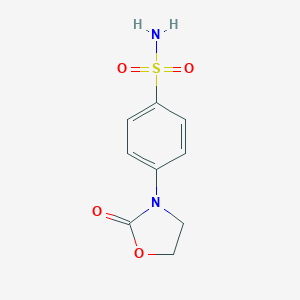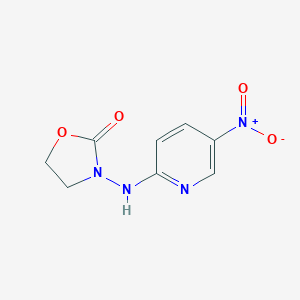
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is a heterocyclic compound with the molecular formula C12H7N3O2S2 It is known for its unique structure, which combines a benzoxazole ring with a nitropyridine moiety through a sulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole typically involves the reaction of 2-mercaptobenzoxazole with 5-nitro-2-chloropyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole
- 2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzimidazole
Uniqueness
2-(5-Nitropyridin-2-ylsulfanyl)-benzooxazole is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to benzothiazole and benzimidazole analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C12H7N3O3S |
|---|---|
Peso molecular |
273.27g/mol |
Nombre IUPAC |
2-(5-nitropyridin-2-yl)sulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7N3O3S/c16-15(17)8-5-6-11(13-7-8)19-12-14-9-3-1-2-4-10(9)18-12/h1-7H |
Clave InChI |
ABQVVZTYWRASMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428141.png)






![N-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B428149.png)
![2-Chloro-1-({[(4-chloroanilino)carbonyl]oxy}methyl)ethyl 4-chlorophenylcarbamate](/img/structure/B428151.png)

![3-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B428153.png)


